4-tert-butyl-N-(2,4-difluorophenyl)-N-[4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butyl]benzamide
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Overview
Description
4-tert-butyl-N-(2,4-difluorophenyl)-N-[4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butyl]benzamide is a complex organic compound known for its unique chemical structure and properties
Preparation Methods
The synthesis of 4-tert-butyl-N-(2,4-difluorophenyl)-N-[4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butyl]benzamide involves multiple steps, including the formation of intermediate compounds. The synthetic route typically starts with the preparation of the core benzamide structure, followed by the introduction of the tert-butyl, difluorophenyl, and dioxoisoindolyl groups. Reaction conditions often involve the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve scaling up these reactions using continuous flow processes and advanced purification techniques.
Chemical Reactions Analysis
4-tert-butyl-N-(2,4-difluorophenyl)-N-[4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butyl]benzamide undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium hydroxide). Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-tert-butyl-N-(2,4-difluorophenyl)-N-[4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butyl]benzamide has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-tert-butyl-N-(2,4-difluorophenyl)-N-[4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
4-tert-butyl-N-(2,4-difluorophenyl)-N-[4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butyl]benzamide can be compared with other similar compounds, such as:
4-tert-butylphenyl 3,4-dimethoxybenzoate: Similar in structure but with different functional groups.
4-((4-tert-butylbenzylidene)amino)-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol: Shares the tert-butyl and fluorophenyl groups but has a different core structure.
tert-butyl 4,4-difluoro-2-oxopiperidine-1-carboxylate: Contains the tert-butyl and difluoro groups but differs in the overall molecular framework.
The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical and biological properties.
Properties
IUPAC Name |
4-tert-butyl-N-(2,4-difluorophenyl)-N-[4-(1,3-dioxoisoindol-2-yl)butyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H28F2N2O3/c1-29(2,3)20-12-10-19(11-13-20)26(34)32(25-15-14-21(30)18-24(25)31)16-6-7-17-33-27(35)22-8-4-5-9-23(22)28(33)36/h4-5,8-15,18H,6-7,16-17H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQQCRQTZMOFGDR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)N(CCCCN2C(=O)C3=CC=CC=C3C2=O)C4=C(C=C(C=C4)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H28F2N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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